(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Chemical probes Medicinal chemistry Structure–activity relationships

(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034498-45-6) is a synthetic small-molecule research compound with molecular formula C14H16N4O3 and molecular weight 288.307 g/mol. It belongs to the class of 3,5-dimethylisoxazole‑pyrrolidine‑pyrazine hybrid scaffolds, a category of heterocyclic compounds structurally related to privileged fragments used in bromodomain inhibitor design and kinase probe development.

Molecular Formula C14H16N4O3
Molecular Weight 288.307
CAS No. 2034498-45-6
Cat. No. B2808547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034498-45-6
Molecular FormulaC14H16N4O3
Molecular Weight288.307
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C14H16N4O3/c1-9-13(10(2)21-17-9)14(19)18-6-3-11(8-18)20-12-7-15-4-5-16-12/h4-5,7,11H,3,6,8H2,1-2H3
InChIKeyKKIOTONYALQTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Identity and Baseline Specifications for (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034498-45-6)


(3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034498-45-6) is a synthetic small-molecule research compound with molecular formula C14H16N4O3 and molecular weight 288.307 g/mol. It belongs to the class of 3,5-dimethylisoxazole‑pyrrolidine‑pyrazine hybrid scaffolds, a category of heterocyclic compounds structurally related to privileged fragments used in bromodomain inhibitor design and kinase probe development. Typical commercial research-grade material is supplied at ≥95% purity and is intended exclusively for non‑human laboratory investigations.

Why Close Analogs Cannot Substitute for (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone in Structure‑Activity‑Driven Screening Cascades


Within the 3,5‑dimethylisoxazole‑pyrrolidine‑methanone chemical space, minor peripheral modifications cause substantial alterations in molecular topology, hydrogen‑bonding capacity, and lipophilicity that are known to shift binding‐mode geometry and target engagement profiles.[1] The pyrazin‑2‑yloxy ether linkage present in the target compound introduces a specific spatial arrangement of nitrogen atoms that is absent in simpler pyrrolidine methanones (e.g., CAS 260355‑00‑8) and differs from methoxy‑ or dimethylamino‑substituted pyrazine analogs (CAS 2034254‑80‑1, 2034318‑67‑5). Generic one‑to‑one replacement with such analogs therefore cannot preserve the same pharmacophoric presentation, making compound‑specific procurement essential for reproducible SAR studies.

Quantitative Differentiation Evidence for (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone Versus Its Closest Structural Analogs


Molecular Weight and Hydrogen‑Bond Acceptor Count Distinguish the Target Compound from the Unsubstituted Pyrrolidine Methanone Analog

The target compound (C14H16N4O3, MW 288.307) carries five hydrogen‑bond acceptor atoms (four oxygen, one nitrogen) and incorporates a pyrazine ring absent in the simplest commercial analog (3,5‑dimethylisoxazol‑4‑yl)(pyrrolidin‑1‑yl)methanone (CAS 260355‑00‑8, C10H14N2O2, MW 194.23, three H‑bond acceptors). These physical‑chemical differences alter molecular recognition: the additional H‑bond acceptors and higher molecular weight of the target compound modify solubility, permeability, and binding‑site complementarity in biochemical assays.

Chemical probes Medicinal chemistry Structure–activity relationships

Rotatable Bond and Topological Polar Surface Area (TPSA) Differentiation Against Methoxy‑Pyrazine Analogs

Compared with the 6‑methoxypyrazine analog (CAS 2034254‑80‑1, C15H18N4O4, MW 318.333), the target compound lacks the methoxy group, resulting in one fewer rotatable bond and a lower calculated topological polar surface area (TPSA). The methoxy analog introduces an additional oxygen atom that increases molecular weight by 30.03 Da and modifies the electron density of the pyrazine ring, which can alter π‑stacking interactions and hydrogen‑bonding geometry with protein targets.

Drug-likeness ADMET profiling Physicochemical characterization

Electron‑Withdrawing/Derivatization Potential Contrasted with the Dimethylamino‑Pyrazine Analog

The dimethylamino‑substituted pyrazine analog (CAS 2034318‑67‑5, C16H21N5O3, MW 331.376) introduces a strong electron‑donating group that modulates the pKa of the pyrazine nitrogen and alters the compound's protonation state at physiological pH relative to the unsubstituted target compound. The mass difference of +43.07 Da and the change in heteroatom count (one additional nitrogen) can be critical when precise molecular recognition is required, such as in bromodomain acetyl‑lysine mimicry where the 3,5‑dimethylisoxazole fragment acts as an acetyl‑lysine bioisostere.[1]

Medicinal chemistry Hit-to-lead optimization Chemical biology

Purity and Supply Consistency for Reproducible Screening Outcomes

Commercial sources list the target compound at a standard research‑grade purity of ≥95%. While comparable purity specifications are reported for related analogs (e.g., CAS 2034254‑80‑1 and CAS 2034318‑67‑5, both at ≥95%), lot‑to‑lot purity can vary and should be verified by the end‑user via HPLC or NMR before initiating concentration‑response studies. No systematic purity comparison across suppliers has been published; therefore this metric is supportive but not differentially decisive for selection.

Quality control Reproducibility Chemical procurement

Primary Research and Industrial Application Scenarios for (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone


Bromodomain (BET) Probe and Inhibitor Development Campaigns Exploiting the 3,5‑Dimethylisoxazole Acetyl‑Lysine Bioisostere

The 3,5‑dimethylisoxazole moiety is an established acetyl‑lysine mimetic that displaces acetylated histone peptides from bromodomains.[1] The target compound embeds this privileged fragment within a pyrrolidine‑pyrazine scaffold, offering a structurally distinct entry point for hit‑expansion libraries aimed at BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT). Its use is warranted when an SAR campaign requires exploration of how an unsubstituted pyrazine‑ether linkage influences BRD4 binding relative to methoxy‑ or amino‑substituted variants.

Kinase Selectivity Profiling and Aurora Kinase Probe Chemistry

Related 3,5‑dimethylisoxazole‑pyrazine hybrids have been reported as Aurora kinase inhibitors.[2] The target compound can function as a comparator tool for selectivity profiling across the Aurora kinase family (Aurora A, B, C) when evaluating how the pyrazin‑2‑yloxy orientation affects ATP‑binding site occupancy versus alternative hinge‑binding heterocycles.

Physicochemical Property Benchmarking for CNS Drug‑Discovery Programs

With a molecular weight below 300 and a favorable estimated TPSA in the CNS‑accessible range, the compound is suitable as a benchmark scaffold for CNS‑oriented medicinal chemistry programs that require balanced lipophilicity and hydrogen‑bonding capacity. The absence of a basic amine on the pyrazine ring distinguishes it from dimethylamino analogs and may reduce P‑glycoprotein recognition, a hypothesis testable through comparative permeability assays.

Chemical Biology Tool Compound for Target Deconvolution and Chemoproteomics

The compound's compact structure and synthetic tractability make it a candidate for functionalization with affinity tags or photoaffinity probes for target‑identification studies. Its differentiation from bulkier analogs ensures that probe‑derived target‑engagement data can be attributed to a well‑defined pharmacophore without confounding steric or electronic perturbations introduced by larger substituents.

Quote Request

Request a Quote for (3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.